molecular formula C10H20O B8734958 3-(3-Methylcyclohexyl)propan-1-ol

3-(3-Methylcyclohexyl)propan-1-ol

Cat. No.: B8734958
M. Wt: 156.26 g/mol
InChI Key: PNDGBQNJEXNDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylcyclohexyl)propan-1-ol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3-(3-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H20O/c1-9-4-2-5-10(8-9)6-3-7-11/h9-11H,2-8H2,1H3

InChI Key

PNDGBQNJEXNDMK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (16 g, 0.42 mol, 1.2 eq) and diethyl ether (450 mL) were charged into a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser and cooled at 0° C. The crude 3-(3-methylcyclohexyl)propanoic acid (60 g, 0.35 mol) was dissolved in diethyl ether (400 mL) and added dropwise to the reaction flask. The reaction mixture was then stirred for 3 h at ambient temperature. The excess of lithium aluminium hydride was hydrolyzed with saturated aqueous sodium sulphate and the mixture filtered. THF (1 L) was added to the residue and the suspension was heated to 35° C. for 1 h. The suspension was filtered and the combined organic layers were dried over sodium sulphate and evaporated to yield the crude product as an oil. Chromatography on a silica gel column with 8% EtOAc in hexane as elution agent, followed by a bulb-to-bulb distillation (0.1 mBar, 140° C.) gave pure 3-(3-methylcyclohexyl)propan-1-ol (35 g, gc purity>98%; yield=61%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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